molecular formula C8H15NO2 B15255905 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde

Cat. No.: B15255905
M. Wt: 157.21 g/mol
InChI Key: TVPPOVJYCQGZQV-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde is an organic compound with the molecular formula C8H15NO2 It features a cyclopentane ring substituted with an aminomethyl group and a hydroxyacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction and subsequent oxidation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[1-(Aminomethyl)cyclopentyl]acetic acid.

    Reduction: 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyacetaldehyde group can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a hydroxyacetaldehyde group.

    2-[(1R,3S)-3-(Aminomethyl)cyclopentyl]acetic acid: An analogue with a different stereochemistry and functional group.

Uniqueness

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C8H15NO2/c9-6-8(7(11)5-10)3-1-2-4-8/h5,7,11H,1-4,6,9H2

InChI Key

TVPPOVJYCQGZQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C(C=O)O

Origin of Product

United States

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